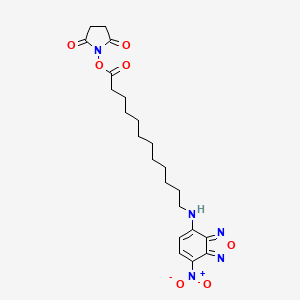
NBD dodecanoic acid N-succinimidyl ester
Vue d'ensemble
Description
NBD dodecanoic acid N-succinimidyl ester is a fluorescent dye .
Molecular Structure Analysis
The molecular weight of NBD dodecanoic acid N-succinimidyl ester is 475.49 and its molecular formula is C22H29N5O7 . The SMILES representation of its structure isO=C(CCCCCCCCCCNC1=CC=C(N+=O)C2=NON=C21)ON3C(CCC3=O)=O . Chemical Reactions Analysis
NBD dodecanoic acid N-succinimidyl ester is an excellent amino-reactive building block that can be used to prepare peptide conjugates and other bioconjugates/biopolymers . Succinimidyl esters can react with primary amines to form a stable amide linkage .Applications De Recherche Scientifique
In Situ Formation of N-trifluoroacetoxy Succinimide
A study discusses the in situ formation of N-trifluoroacetoxy succinimide (TFA-NHS) and its application in forming succinimidyl esters. This method includes the development of N-trifluoroacetyl and N-maleoyl amino acid succinimidyl esters using a high-yielding, one-pot protocol (Leonard & Bruncková, 2011).
EDC/NHS Activation of Acid Terminal Groups
Another research investigated the transformation of carboxyl-terminated alkyl chains into succinimidyl ester-terminated chains through EDC/NHS activation. Infrared spectroscopy was utilized to study the activation yield and optimize conditions for pure succinimidyl ester-terminated surfaces (Sam et al., 2010).
Hydrolysis of Pacific Blue™ Succinimidyl Ester
A study examined the hydrolysis kinetics of Pacific Blue™ succinimidyl ester, crucial for in situ spaceflight missions for amine, amino acid, and dipeptide analysis. The study identified optimal pH conditions to prolong the ester's lifetime, impacting instrument design for spaceflight (Stockton et al., 2013).
Synthesis of [18F]SiFB for Protein Radiolabeling
The synthesis of N-Succinimidyl 3-(di-tert-butyl[18F]fluorosilyl)benzoate ([18F]SiFB) for protein radiolabeling in positron emission tomography (PET) applications was explored. This method provides an alternative to traditional [18F]SFB, simplifying the procedure and improving efficiency (Kostikov et al., 2012).
Reduction of Carboxylic Acids to Alcohols
The reduction of 1-succinimidyl esters of various aliphatic acids and amino acids to alcohols using sodium borohydride is reported. This method presents a convenient approach for alcohol preparation from carboxylic acids, applicable to various functional groups (Nikawa & Shiba, 1979).
Enhanced Amine and Amino Acid Analysis
Research on the use of Pacific Blue succinimidyl ester (PB) for enhanced sensitivity and resolution in the detection of amines and amino acids through microchip capillary electrophoresis is highlighted. This approach offers significant improvements over traditional methods, particularly in trace detection (Chiesl et al., 2009).
Fully Automated Preparation of [18F]SFB
A study describes the fully automated preparation of 4-[18F]fluorobenzoic acid ([18F]FBA) and its activated form, N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), using a Siemens/CTI chemistry process control unit. The method achieved high reproducibility and efficiency in producing these bifunctional labeling reagents (Mařı́k & Sutcliffe, 2007).
Novel Heterobifunctional Boronating Agent
The creation of dicesium N-succinimidyl 3-(undecahydro-closo-dodecaboranyldithio)propionate, a novel heterobifunctional boronating agent, is documented. This agent rapidly reacts with amino groups of proteins, facilitating boron atom incorporation for potential use in neutron capture therapy (Alam et al., 1985).
Amino Acid Acylations
Research on fatty acid N-hydroxysuccinimide esters for acylation of amino acids in organic or aqueous media is presented. These compounds demonstrated selectivity towards the lysine side chain, providing efficient methods for amino acid modification (Paquet, 1976).
Chemistry of Succinimido Esters
A study on the preparation of N-succinimidyl carboxylates using N, N'-disuccinimidyl carbonate (DSC) was conducted. This method offers advantages in yield, purity, and convenience compared to traditional methods (Higuchi et al., 1987).
Side-Products in Acylation of Amino Acids
The formation of unusual side-products, such as succinohydroxamic decanoic anhydride, during the acylation of lysine with succinimidyl esters was investigated. This study highlights the potential for using these compounds in amino acid acylation (Paquet & Bergeron, 1982).
Novel Organotungsten Reagents
The development of new organotungsten reagents with N-succinimidyl and N-sulfosuccinimidyl ester functions for labeling biological systems is discussed. These reagents offer promising prospects for heavy metal labeling in X-ray structural analysis of biological systems (Gorfti et al., 1994).
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O7/c28-18-13-14-19(29)26(18)33-20(30)10-8-6-4-2-1-3-5-7-9-15-23-16-11-12-17(27(31)32)22-21(16)24-34-25-22/h11-12,23H,1-10,13-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDLXEKIIYOVIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NBD dodecanoic acid N-succinimidyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



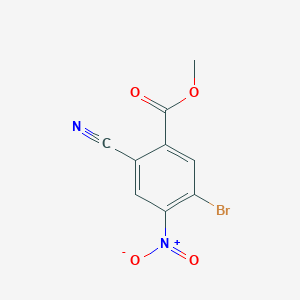
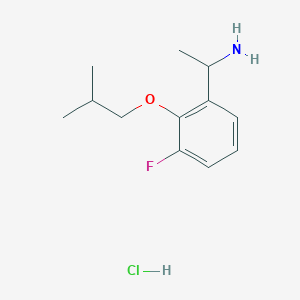
![4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B1415662.png)
![3-[2-(2-Benzyloxycarbonylamino-ethoxy)-ethoxy]-propionic acid 2,5-dioxopyrrolidin-1-yl ester](/img/structure/B1415663.png)
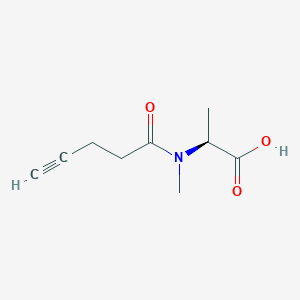
![Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1415665.png)
![Octanoic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1415666.png)
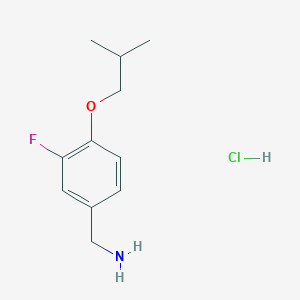
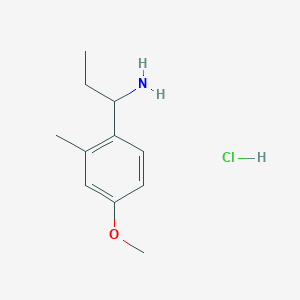
![2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride](/img/structure/B1415670.png)
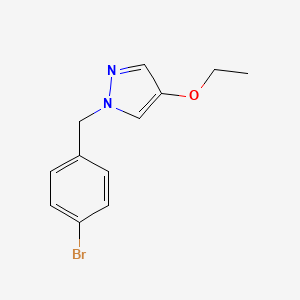
![7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1415672.png)
![7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415676.png)
![ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate](/img/structure/B1415677.png)